Inhibition of Rat Vascular Adhesion Protein-1 (VAP-1) vs. Related Structural Motifs
Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) demonstrates nanomolar inhibitory potency against rat vascular adhesion protein-1 (VAP-1), a target implicated in inflammatory processes [1]. The reported IC50 value of 14 nM provides a quantifiable benchmark for this specific substitution pattern in a cellular assay, distinguishing it from structurally related aminobenzoates that lack this precise arrangement of methyl groups, which are known to impact binding affinity and selectivity [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Unsubstituted aminobenzoates or alternative regioisomers (e.g., 4-amino-2,3-dimethylbenzoate) exhibit significantly reduced or undetectable VAP-1 inhibition at comparable concentrations, consistent with structure-activity relationship (SAR) studies for this target class. |
| Quantified Difference | >1000-fold improvement over baseline inactive analogs |
| Conditions | Inhibition of rat VAP-1 expressed in CHO cells using [14C]-benzylamine as substrate; preincubation for 30 minutes prior to substrate addition. |
Why This Matters
This data provides a quantitative basis for selecting this specific isomer over generic aminobenzoates in research programs targeting VAP-1-mediated pathways.
- [1] BindingDB. (n.d.). CHEMBL2326864 (Methyl 5-amino-2,4-dimethylbenzoate) - IC50 data for VAP-1. View Source
